1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride chemical structure and properties
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride chemical structure and properties
This guide serves as a technical monograph on 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride , a rigid bicyclic amine scaffold of significant importance in medicinal chemistry. It is the parent pharmacophore for a class of "balanced" Triple Reuptake Inhibitors (TRIs) and sigma receptor ligands, most notably the analgesic Bicifadine .
Executive Summary
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a conformationally restricted bicyclic amine. Structurally, it consists of a pyrrolidine ring fused to a cyclopropane ring, sharing a common C-C bond. This "cis-fused" geometry locks the phenyl substituent into a specific orientation relative to the nitrogen lone pair, creating a distinct pharmacophore profile compared to flexible analogs like amphetamines or phenethylamines.
While the unsubstituted parent compound exhibits moderate biological activity, it serves as the critical scaffold for high-potency derivatives such as Bicifadine (1-(4-methylphenyl)-) and Amitifadine . Its primary utility in drug development lies in its ability to simultaneously modulate serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as Sigma (
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride |
| Common Name | Desmethyl-Bicifadine; EXP-561 (related code) |
| CAS Number | 67644-21-7 (Free Base); Specific salt CAS varies |
| Molecular Formula | |
| Molecular Weight | 159.23 g/mol (Base) / 195.69 g/mol (HCl Salt) |
| SMILES | C1C2C1(CNC2)C3=CC=CC=C3.Cl |
Stereochemistry and Conformation
The 3-azabicyclo[3.1.0]hexane system exists in a boat-like conformation. The fusion of the three-membered cyclopropane ring to the five-membered pyrrolidine ring is exclusively cis in stable isolable forms, as the trans-fusion induces prohibitive ring strain.
-
Chirality : The molecule possesses two chiral centers (C1 and C5). However, due to the bridgehead constraints, it exists as a pair of enantiomers:
and . -
Pharmacophore Orientation : The
enantiomer is generally the biologically active form for monoamine transporter inhibition (analogous to Bicifadine). The rigid cyclopropane ring forces the phenyl group into a "pseudo-equatorial" position, optimizing pi-stacking interactions within the transporter binding pockets.
Synthesis & Manufacturing Routes
The synthesis of this scaffold requires constructing the strained cyclopropane ring while maintaining the bicyclic framework. Two primary methodologies are employed: the classic Imide Reduction (Epstein Method) and the modern Carbenoid Cyclopropanation .
Route A: The Maleimide-Carbenoid Strategy (Modern)
This route is preferred for its modularity and high diastereoselectivity. It utilizes a palladium-catalyzed cyclopropanation of a maleimide double bond.[1]
Protocol:
-
Cyclopropanation : N-Benzylmaleimide reacts with a diazo compound (generated in situ from N-tosylhydrazone of benzaldehyde) in the presence of a Pd(II) catalyst.
-
Transformation : The resulting bicyclic imide is reduced.
-
Deprotection : The N-benzyl group is removed (hydrogenolysis) to yield the secondary amine.
Route B: The Cyclopropane Dicarboxylate Route (Classic)
Originally described by Epstein et al. (1981), this method builds the pyrrolidine ring onto a pre-formed cyclopropane.
Protocol:
-
Cyclization : 1-Phenyl-1,2-cyclopropanedicarboxylic acid is reacted with urea or ammonia to form the bicyclic imide (3-azabicyclo[3.1.0]hexane-2,4-dione).
-
Reduction : The imide is reduced using a strong hydride donor like Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) or
to yield the final amine.
Visualization of Synthesis (DOT)
Caption: Figure 1. Convergent synthesis via Pd-catalyzed cyclopropanation of maleimide, establishing the bicyclic core.
Physicochemical Profiling
| Property | Value/Description | Relevance |
| Solubility (HCl Salt) | >50 mg/mL in Water | Highly soluble due to ionizable secondary amine. Suitable for aqueous injection. |
| pKa (Calc.) | ~9.4 - 9.6 | Basic nitrogen; exists predominantly as a cation at physiological pH (7.4). |
| LogP (Base) | ~2.3 | Moderate lipophilicity ensures Blood-Brain Barrier (BBB) penetration. |
| Thermal Stability | Stable < 200°C | The fused cyclopropane ring is surprisingly thermally stable but susceptible to acid-catalyzed ring opening under extreme conditions. |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | Ideal profile for CNS penetration (Rule of 5 compliant). |
Pharmacology & Mechanism of Action
The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold is a "privileged structure" for monoamine transporter recognition.
Structure-Activity Relationship (SAR)
The biological activity is strictly governed by substitutions on the phenyl ring and the nitrogen atom.
-
The Unsubstituted Parent (1-Phenyl) : Exhibits moderate to weak affinity for NET and SERT compared to its derivatives. It serves as a baseline.
-
Para-Substitution (4-Methyl) : Adding a methyl group at the para position (yielding Bicifadine ) dramatically increases potency (Ki ~100 nM range) and improves the ratio of NET:SERT inhibition to approximately 1:2.
-
N-Substitution :
-
Secondary Amine (-NH): Favors transporter inhibition (NET/SERT/DAT).
-
Tertiary Amine (-N-Alkyl): Shifts selectivity towards Sigma (
) receptors . For example, N-propyl or N-phenethyl derivatives are potent ligands.
-
Mechanism: Triple Reuptake Inhibition (TRI)
The molecule blocks the reuptake of neurotransmitters by binding to the orthosteric site of the transporter proteins.
-
NET (Norepinephrine Transporter) : Primary target. Increases synaptic noradrenaline, enhancing descending pain inhibitory pathways (analgesia).
-
SERT (Serotonin Transporter) : Secondary target. Modulates mood and pain threshold.
-
DAT (Dopamine Transporter) : Tertiary target. Weak inhibition contributes to antidepressant efficacy without high abuse potential (unlike cocaine).
Signaling Pathway Diagram
Caption: Figure 2. Pharmacological cascade showing the scaffold's balanced inhibition of monoamine transporters.
Experimental Protocols
Protocol: Synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl (via Imide)
Adapted from Epstein et al. (1981) and modern modifications.
Reagents:
-
1-Phenyl-1,2-cyclopropanedicarboxylic acid (10 mmol)
-
Urea (15 mmol)
-
Vitride® (70% in toluene) or
-
HCl in Dioxane (4M)
Step-by-Step:
-
Imide Formation : Heat the dicarboxylic acid and urea at 180°C for 2 hours. The melt solidifies upon cooling. Recrystallize from ethanol to obtain the imide intermediate.
-
Reduction :
-
Suspend the imide (5 mmol) in anhydrous THF (20 mL) under Nitrogen.
-
Add
(15 mmol) portion-wise at 0°C. -
Reflux for 6 hours.
-
Quench carefully with Fieser method (
, 15% NaOH, ). -
Filter precipitate and evaporate solvent to yield the free base oil.[2]
-
-
Salt Formation : Dissolve the oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise until precipitation is complete. Filter the white solid and dry under vacuum.
Protocol: In Vitro Binding Assay (NET)
Objective : Determine
-
Tissue Prep : Rat cortical membranes or HEK293 cells expressing hNET.
-
Radioligand : Use
-Nisoxetine (1.0 nM). -
Incubation : Incubate membranes, radioligand, and test compound (
to M) in Tris-HCl buffer (pH 7.4) for 60 mins at 25°C. -
Termination : Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis : Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation : Category 2 (Irritant).
-
Specific Target Organ Toxicity : Category 3 (Respiratory irritation).
Handling Precautions:
-
PPE : Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.
-
Storage : Store at 2-8°C (refrigerated), under inert atmosphere (Argon/Nitrogen) if possible. The HCl salt is hygroscopic.
-
Disposal : Incineration in a licensed chemical waste facility.
References
-
Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents.[3] Journal of Medicinal Chemistry.[4]
-
Marrazzo, A., et al. (2004).[5] 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors.[5][6] Arkivoc.[6]
-
Skolnick, P., et al. (2003). Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor. European Journal of Pharmacology.
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters.[6]
-
PubChem Compound Summary . 1-Phenyl-3-azabicyclo[3.1.0]hexane.[3] National Center for Biotechnology Information.
Sources
- 1. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. US12042481B2 - Use of (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters - Google Patents [patents.google.com]
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